molecular formula C24H24FN5O4 B6512580 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 951616-57-2

2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide

カタログ番号: B6512580
CAS番号: 951616-57-2
分子量: 465.5 g/mol
InChIキー: AOTQWQHOMVLYOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Core: Pyrazolo[4,3-d]pyrimidine with ketone groups at positions 5 and 5.
  • Substituents:
    • Position 2: Ethyl group.
    • Position 6: 4-Fluorophenylmethyl moiety.
    • Acetamide side chain: Linked to a 3-methoxyphenylmethyl group at position 2.

The 4-fluorophenyl and 3-methoxyphenyl groups likely modulate solubility, steric interactions, and electronic effects, influencing bioavailability and target affinity.

特性

IUPAC Name

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4/c1-3-28-14-20-22(27-28)23(32)30(13-16-7-9-18(25)10-8-16)24(33)29(20)15-21(31)26-12-17-5-4-6-19(11-17)34-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTQWQHOMVLYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse research findings and case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core with various substituents:

  • Pyrazolo[4,3-d]pyrimidine ring : A bicyclic structure known for its pharmacological properties.
  • Substituents :
    • A 4-fluorophenyl group that may enhance biological activity through specific interactions.
    • An ethyl group and a methoxyphenyl moiety that could influence solubility and bioavailability.

Antitumor Activity

Research indicates that pyrazolo derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines.

  • Mechanism of Action :
    • Inhibition of specific kinases involved in cancer progression (e.g., BRAF(V600E), EGFR) has been observed in related pyrazole derivatives .
    • The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Case Studies :
    • A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the efficacy of pyrazolo compounds in complex biological environments .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is notable:

  • Inhibition of Cytokines :
    • Similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
    • The disruption of inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Experimental Evidence :
    • In vitro assays have shown that certain pyrazolo derivatives can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Antibacterial and Antifungal Properties

The compound's derivatives have also been assessed for antimicrobial activity:

  • Antibacterial Activity :
    • Pyrazole derivatives have shown efficacy against various bacterial strains, potentially through membrane disruption mechanisms .
  • Antifungal Activity :
    • Several derivatives demonstrated moderate to excellent antifungal activity against phytopathogenic fungi in laboratory settings, indicating their potential use in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
4-FluorophenylEnhances binding affinity to target proteins
Ethyl groupImproves lipophilicity and membrane permeability
MethoxyphenylPotentially increases selectivity towards cancer cells

類似化合物との比較

Key Observations :

  • Position 6 Substituents : The target compound’s 4-fluorophenylmethyl group (electron-withdrawing) contrasts with the phenethyl group in ’s analog, which may reduce steric hindrance and alter target binding .
  • Acetamide Side Chain : The 3-methoxyphenylmethyl group in the target compound introduces electron-donating methoxy substituents, enhancing solubility compared to the 4-fluorobenzyl group in ’s analog .

Bioactivity and Mode of Action

While specific bioactivity data for the target compound are unavailable in the provided evidence, hierarchical clustering of structurally similar compounds () suggests shared modes of action. For example:

  • Pyrazolo-pyrimidine analogs (e.g., ) are linked to kinase or phosphodiesterase inhibition due to their purine-mimicking core .
  • The 3-methoxy group in the target compound may improve membrane permeability compared to analogs with electron-withdrawing substituents (e.g., 4-fluoro), as seen in solubility studies of related acetamides .

Methodological Approaches for Comparison

  • Read-Across Analysis () : Predicts toxicity and bioactivity by comparing the target compound to analogs with experimental data. For instance, trifluoroacetyl-containing analogs () may share metabolic liabilities, while methoxy-substituted derivatives () could exhibit improved safety profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。